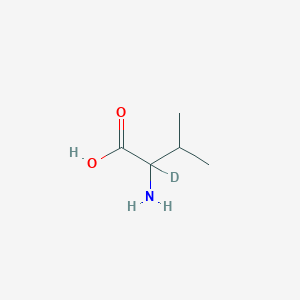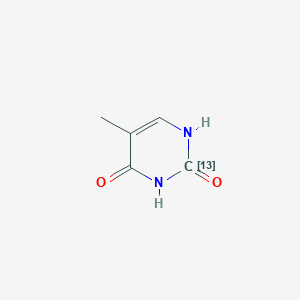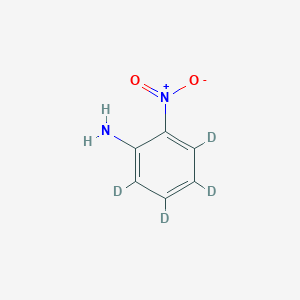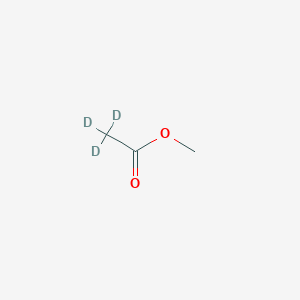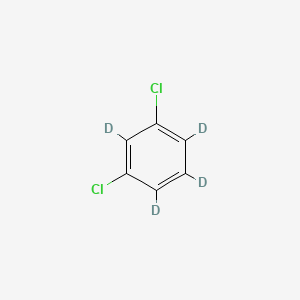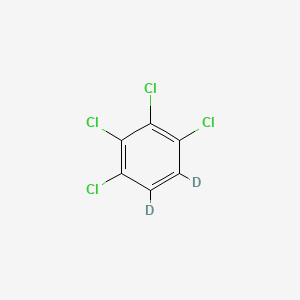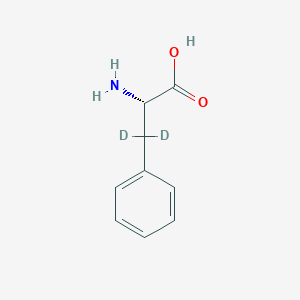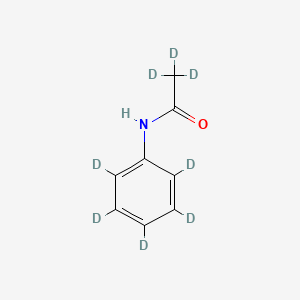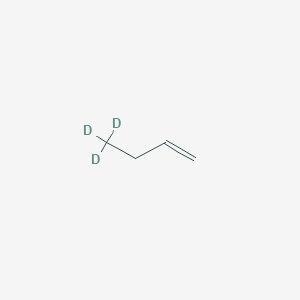
2-Iodo-2-methylpropane-D9
Descripción general
Descripción
2-Iodo-2-methylpropane-D9, also known as tert-butyl-d9 iodide, is a chemical reagent used in organic synthesis . It serves as a pharmaceutical intermediate . The molecular formula is C4H9I .
Molecular Structure Analysis
The linear formula of 2-Iodo-2-methylpropane-D9 is (CH3)3Cl . The molecular weight is 193.07 g/mol . The exact mass and monoisotopic mass is 193.03139 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 2-Iodo-2-methylpropane-D9 is 193.07 g/mol . It has a complexity of 25.1 and contains 9 isotope atoms . The compound has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count .Aplicaciones Científicas De Investigación
Radiosynthesis and PET Tracers
Radiosynthesis of related compounds has shown potential for developing PET tracers. The study by Rotteveel et al. (2017) demonstrated the synthesis of 1-iodo-2-[11 C]methylpropane and its application in alkylation reactions and C-C bond formation, proving its utility in developing biologically active compounds for PET imaging (Rotteveel et al., 2017).
Structural and Spectroscopic Analysis
Pavitha et al. (2017) synthesized a novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, and conducted structural, spectroscopic, anti-cancer, and molecular docking studies. This research provided insights into the structural characteristics and potential therapeutic applications of such compounds (Pavitha et al., 2017).
Chemical Transformations
Merle et al. (2009) explored the transformation of 2-methylpropane to other chemical structures, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Merle et al., 2009).
Vapor Pressure Analysis
Fulem et al. (2010) conducted a study on the vapor pressure of organic iodides, including 1-iodo-2-methylpropane, which provides essential data for understanding the physical properties and environmental behavior of these compounds (Fulem et al., 2010).
Safety and Hazards
2-Iodo-2-methylpropane-D9 is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. The container should be kept tightly closed .
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGPYSFTXVERY-GQALSZNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-2-methylpropane-D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



